![molecular formula C18H19N3O6S2 B2436307 2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide CAS No. 1015603-68-5](/img/structure/B2436307.png)
2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide
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Description
2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C18H19N3O6S2 and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with structures similar to 2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide, such as indapamide derivatives, have been synthesized and shown significant proapoptotic activity on melanoma cell lines. For instance, a specific derivative demonstrated high proapoptotic activity, inhibiting melanoma cancer cell line growth and exhibiting anticancer activity with notable IC50 values. This compound also acted as an inhibitor for several human carbonic anhydrase isoforms, demonstrating a multifaceted mechanism of action (Yılmaz et al., 2015).
Antimicrobial Activity
Derivatives of sulfamides, closely related to the compound , have attracted significant interest due to their broad spectrum of physiological activities. Studies have shown that specific derivatives exhibit promising antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their potential as antibacterial agents. Modifications in the heterocyclic ring of the parent compound have been proposed to yield more active analogs (Bhatt et al., 2013).
Biological Activity against Various Bacterial Strains
Research has been conducted on compounds with structures containing benzothiazoles and sulphonamide, which are known for their wide range of therapeutic potentials. These compounds have been synthesized and screened for antimicrobial activities, showing marked activity against specific bacterial strains like Bacillus subtilis (Jagtap et al., 2010).
Protein Kinase Inhibition
Derivatives of isothiazolidin-3-one-1,1-dioxides, structurally related to the compound of interest, have been synthesized and evaluated as inhibitors of human protein kinase CK2. Optimization based on biological screening and molecular modeling led to the identification of potent inhibitors, demonstrating the compound's potential for therapeutic applications in this domain (Chekanov et al., 2014).
properties
IUPAC Name |
2-[[2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-11-9-13(21-16(22)7-8-28(21,24)25)10-12(2)17(11)29(26,27)20-15-6-4-3-5-14(15)18(19)23/h3-6,9-10,20H,7-8H2,1-2H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXCSBXTIJBKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)N3C(=O)CCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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